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molecular formula C12H12INO2 B3269030 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole CAS No. 501362-93-2

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole

Cat. No. B3269030
M. Wt: 329.13 g/mol
InChI Key: XJKVVHCZKAADFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598281B2

Procedure details

Analogous to the building block synthesis of 4-iodomethyl-5-phenyl-2-m-tolyloxazole, diacetylmonoxime and m-anisaldehyde gave 4-iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole.
Name
4-iodomethyl-5-phenyl-2-m-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:15]=[C:16](C)[CH:17]=[CH:18][CH:19]=2)[O:6][C:7]=1[C:8]1C=CC=CC=1.C/C(/[C:25](C)=[O:26])=N\O.C(=O)C1C=CC=C(OC)C=1>>[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:26][CH3:25])[CH:15]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
4-iodomethyl-5-phenyl-2-m-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC=1N=C(OC1C1=CC=CC=C1)C=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(OC1C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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